molecular formula C10H19NO2 B8349129 5-(n-Hexyloxy)-pyrrolidin-2-one

5-(n-Hexyloxy)-pyrrolidin-2-one

Cat. No.: B8349129
M. Wt: 185.26 g/mol
InChI Key: GLXRDMPIPTWCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(n-Hexyloxy)-pyrrolidin-2-one is a pyrrolidinone derivative characterized by a six-carbon alkoxy (n-hexyloxy) substituent at the 5-position of the pyrrolidin-2-one ring. Pyrrolidin-2-one (γ-lactam) derivatives are widely studied due to their versatility in medicinal chemistry, material science, and synthetic intermediates.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

5-hexoxypyrrolidin-2-one

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-8-13-10-7-6-9(12)11-10/h10H,2-8H2,1H3,(H,11,12)

InChI Key

GLXRDMPIPTWCLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1CCC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrrolidin-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Weight (g/mol) Key Properties/Activities References
5-(n-Hexyloxy)-pyrrolidin-2-one n-Hexyloxy (C6H13O) ~213.3 (estimated) High lipophilicity; potential for enhanced bioavailability. -
DMBPO (5-(2,4-Dimethylbenzyl)pyrrolidin-2-one) 2,4-Dimethylbenzyl 217.3 Cytotoxic (IC50: 8.3 μg/mL HEP2; 2.8 μg/mL HepG2). Dose- and time-dependent activity.
5-Methoxy-2-pyrrolidinone Methoxy (CH3O) 115.1 Smaller alkoxy group; higher solubility in polar solvents.
5-(Oxolan-2-yl)pyrrolidin-2-one Tetrahydrofuran (oxolane) 155.2 Cyclic ether substituent; potential for altered ring strain and solubility.
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Oxadiazole heterocycle 167.2 Discontinued; heteroaromatic group may confer metabolic instability.
(5S)-5-[(Triphenylmethoxy)methyl]pyrrolidin-2-one Triphenylmethoxymethyl 357.4 Bulky substituent; acute toxicity (Category 4 for oral/dermal/inhalation).

Physicochemical Properties

  • Lipophilicity : The n-hexyloxy group in this compound likely increases logP compared to smaller alkoxy (e.g., methoxy ) or polar substituents (e.g., oxadiazole ). This enhances membrane permeability but may reduce aqueous solubility.
  • Molecular Weight : The compound (~213.3 g/mol) falls within the acceptable range for drug-like molecules, unlike the bulky triphenylmethoxy derivative (357.4 g/mol), which may face challenges in pharmacokinetics .

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